DBCO-PEG6-NHS ester

SPAAC kinetics bioorthogonal chemistry second-order rate constant

DBCO-PEG6-NHS ester is a heterobifunctional crosslinker that combines a dibenzocyclooctyne (DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) with an N-hydroxysuccinimidyl (NHS) ester for amine conjugation, separated by a hexaethylene glycol (PEG6) spacer. The DBCO group enables copper-free click chemistry with azide-bearing molecules at second-order rate constants typically in the 0.3–1.2 M⁻¹s⁻¹ range under physiological conditions , while the NHS ester reacts with primary amines at pH 7.0–9.0 to form stable amide bonds with >90% coupling efficiency within 2 hours.

Molecular Formula C38H47N3O12
Molecular Weight 737.8 g/mol
Cat. No. B12377814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG6-NHS ester
Molecular FormulaC38H47N3O12
Molecular Weight737.8 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C38H47N3O12/c42-34(11-12-35(43)40-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)40)39-16-18-48-20-22-50-24-26-52-28-27-51-25-23-49-21-19-47-17-15-38(46)53-41-36(44)13-14-37(41)45/h1-8H,11-29H2,(H,39,42)
InChIKeyNAVVOIUTVMJKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DBCO-PEG6-NHS Ester for Click Chemistry Bioconjugation: SPAAC Kinetics and ADC Linker Procurement


DBCO-PEG6-NHS ester is a heterobifunctional crosslinker that combines a dibenzocyclooctyne (DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) with an N-hydroxysuccinimidyl (NHS) ester for amine conjugation, separated by a hexaethylene glycol (PEG6) spacer . The DBCO group enables copper-free click chemistry with azide-bearing molecules at second-order rate constants typically in the 0.3–1.2 M⁻¹s⁻¹ range under physiological conditions [1], while the NHS ester reacts with primary amines at pH 7.0–9.0 to form stable amide bonds with >90% coupling efficiency within 2 hours . This compound is widely utilized in antibody-drug conjugate (ADC) development, PROTAC linker construction, and protein labeling applications where bioorthogonality and aqueous compatibility are required .

Why DBCO-PEG6-NHS Ester Cannot Be Replaced by Alternative PEG Lengths or Click Chemistries


DBCO-PEGn-NHS ester variants with different PEG lengths (e.g., PEG4, PEG12) exhibit distinct solubility, steric accessibility, and conjugate hydrodynamic properties that directly affect bioconjugation outcomes [1]. Shorter PEG4 linkers provide insufficient spacing for efficient DBCO-azide collision in sterically hindered environments, while longer PEG12 linkers may introduce excessive flexibility that complicates conjugate characterization . Additionally, alternative click chemistry pairs such as TCO/tetrazine offer faster kinetics (k₂ ~ 10³–10⁵ M⁻¹s⁻¹) but suffer from TCO isomerization to unreactive cis-cyclooctene with a limited aqueous half-life , whereas DBCO remains stable in aqueous buffers. Substituting DBCO-PEG6-NHS ester without considering these quantitative parameters risks reduced conjugation efficiency, increased aggregation, or compromised downstream analytical reproducibility.

DBCO-PEG6-NHS Ester: Quantitative Differentiation Evidence for Scientific Procurement


SPAAC Reaction Kinetics of DBCO-PEG6-NHS Ester vs. Alternative Cyclooctynes and Click Pairs

DBCO-PEG4-CO₂H (a close analog sharing the DBCO core) exhibits second-order rate constants of 0.96–1.18 M⁻¹s⁻¹ across six buffer types in SPAAC reactions with N₃-PEG₃ [1]. In a direct comparative study, DBCO derivatives demonstrated approximately 10-fold higher rate constants (k₂ = 0.1–2.0 M⁻¹s⁻¹) relative to bicyclo[6.1.0]nonyne (BCN) derivatives (k₂ = 0.03–0.3 M⁻¹s⁻¹) due to greater ring strain and electronic activation from the benzyl rings . In contrast, TCO/tetrazine click pairs achieve k₂ ~ 10³–10⁵ M⁻¹s⁻¹ but TCO undergoes spontaneous isomerization to unreactive cis-cyclooctene in aqueous buffer, limiting its practical utility for extended conjugation workflows .

SPAAC kinetics bioorthogonal chemistry second-order rate constant

Orthogonal Reactivity: DBCO Does Not Cross-React with Tetrazines

Unlike some other cyclooctyne derivatives, DBCO does not react with tetrazines . This selectivity enables orthogonal conjugation strategies wherein azide-bearing molecules are conjugated via DBCO SPAAC while trans-cyclooctene (TCO)-bearing molecules are simultaneously conjugated via inverse electron-demand Diels-Alder (IEDDA) with tetrazines in the same reaction vessel [1]. A 2016 immuno-PCR study demonstrated this principle by functionalizing antibodies with NHS-s-s-tetrazine while separately conjugating dsDNA with TCO-PEG12-DBCO, achieving efficient and specific dual conjugation without cross-interference [1].

bioorthogonal dual labeling orthogonal conjugation

Aqueous Solubility and Anti-Aggregation Performance of PEG6 Spacer in DBCO-PEG6-NHS Ester

DBCO-PEG6-NHS ester achieves a solubility of 27.8 mg/mL in aqueous buffer, attributable to the hydrophilic hexaethylene glycol spacer . This enhanced solubility translates to reduced conjugate aggregation in ADC applications. In a direct conjugation study using DBCO-PEG6-NHS ester to attach doxorubicin to trastuzumab, a drug-to-antibody ratio (DAR) of 4 was achieved with 92% retention of antigen-binding capacity, demonstrating that the PEG6 spacer maintains conjugate functionality while mitigating aggregation . Class-level evidence indicates that PEGylated linkers with optimized DARs of 2–4 balance potency with acceptable pharmacokinetic half-life, whereas DARs >6 typically accelerate plasma clearance due to payload hydrophobicity-induced aggregation [1].

ADC formulation conjugate solubility PEG spacer optimization

PEG6 Spacer Length Optimization for Conjugation Efficiency and Steric Accessibility

The PEG6 spacer in DBCO-PEG6-NHS ester provides a 26–30 Å extended chain length, which balances solubility enhancement with minimal viscosity increase during injection compared to longer PEG chains . Class-level inference from systematic linker studies demonstrates that PEG4 linkers (~16–20 Å) often provide insufficient spacing for efficient DBCO-azide collision when conjugated to large proteins (e.g., IgG antibodies, MW ~150 kDa), resulting in sterically hindered click reactions with reduced yields [1]. Conversely, PEG12 linkers (~46–50 Å) introduce excessive flexibility and polydispersity that complicate conjugate characterization and reproducibility [2]. The presence of a PEG linker notably enhances SPAAC reaction rates by 31 ± 16% compared to non-PEGylated DBCO derivatives [3].

PEG linker length bioconjugation steric hindrance

NHS Ester Coupling Efficiency Under Physiologically Relevant Conditions

The NHS ester moiety of DBCO-PEG6-NHS ester exhibits >90% coupling efficiency with primary amines at pH 7.4 within 2 hours at ambient temperature . This performance is comparable to NHS ester half-life data showing t₁/₂ = 10 minutes at pH 8.6 and 25°C, with hydrolysis rates accelerating as pH decreases below 7.0 . The PEG6 spacer further enhances coupling efficiency by reducing steric hindrance between the NHS ester and lysine residues on target proteins, a limitation observed with shorter or non-PEGylated NHS ester linkers .

amine conjugation NHS ester kinetics protein labeling

Monodisperse PEG6 Structure for Reproducible ADC DAR Control

DBCO-PEG6-NHS ester is a monodisperse (polydispersity index = 1.0) hexaethylene glycol linker, in contrast to polydisperse PEG blends that introduce batch-to-batch variability in conjugate hydrodynamic radius and DAR [1]. Class-level evidence from ADC linker development demonstrates that monodisperse PEG linkers produce conjugates with identical molecular structure, enabling precise control over drug loading and improved analytical characterization [1]. In ADC applications, optimized DARs of 2–4 are achievable with DBCO-PEG6-NHS ester without inducing aggregation, whereas polydisperse PEG linkers yield heterogeneous conjugate populations that complicate regulatory compliance and pharmacokinetic predictability [2].

ADC development DAR control monodisperse PEG

DBCO-PEG6-NHS Ester: Validated Application Scenarios Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) Development with Optimized DAR and Low Aggregation

DBCO-PEG6-NHS ester enables ADC construction with DAR=4 and 92% antigen-binding retention when conjugating cytotoxic payloads to antibodies such as trastuzumab . The PEG6 spacer provides 27.8 mg/mL aqueous solubility and monodisperse structure (PDI = 1.0), ensuring reproducible DAR control and minimal aggregation—critical for maintaining pharmacokinetic half-life and reducing plasma clearance [1].

PROTAC Linker Construction for Targeted Protein Degradation

DBCO-PEG6-NHS ester serves as a PEG-based linker in PROTAC synthesis, joining ligands for E3 ubiquitin ligase recruitment and target protein binding . The DBCO moiety enables copper-free SPAAC with azide-functionalized ligands at rates 10× faster than BCN-based alternatives (k₂ = 0.1–2.0 vs. 0.03–0.3 M⁻¹s⁻¹), while the PEG6 spacer provides optimal 26–30 Å spacing for ternary complex formation without excessive flexibility that would reduce degradation efficiency [1].

Orthogonal Dual-Labeling and Multiplexed Immunoassays

The absence of DBCO-tetrazine cross-reactivity enables orthogonal conjugation with TCO/tetrazine click pairs in single-pot reactions . As demonstrated in immuno-PCR applications, antibodies functionalized with DBCO-PEG6-NHS ester can be conjugated to azide-bearing detection probes while tetrazine-TCO chemistry simultaneously attaches orthogonal labels, enabling multiplexed protein detection without intermediate purification steps [1].

Copper-Free Protein and Antibody Fluorescent Labeling

DBCO-PEG6-NHS ester achieves >90% NHS ester coupling efficiency to protein lysine residues at pH 7.4 within 2 hours, followed by SPAAC with azide-functionalized fluorophores at rate constants of 0.96–1.18 M⁻¹s⁻¹ . The PEG6 spacer enhances SPAAC rates by 31 ± 16% compared to non-PEGylated DBCO derivatives, making this linker particularly suitable for labeling precious or low-abundance proteins where maximizing yield per microgram of protein is essential [1].

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